7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Lipophilicity logP Drug-likeness

7-((4-Fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1060203-30-6; molecular formula C₁₂H₁₀FN₅S, MW 275.31) is a synthetic heterocyclic compound belonging to the triazolo[4,5-d]pyrimidine class. This class serves as a privileged scaffold for purinergic receptor antagonism , GCN2 kinase inhibition , and adenosine receptor modulation.

Molecular Formula C12H10FN5S
Molecular Weight 275.31
CAS No. 1060203-30-6
Cat. No. B2353794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS1060203-30-6
Molecular FormulaC12H10FN5S
Molecular Weight275.31
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)F)N=N1
InChIInChI=1S/C12H10FN5S/c1-18-11-10(16-17-18)12(15-7-14-11)19-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
InChIKeyVBZQGQMWAOEGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-((4-Fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1060203-30-6): Structural and Pharmacological Context for Procurement


7-((4-Fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1060203-30-6; molecular formula C₁₂H₁₀FN₅S, MW 275.31) is a synthetic heterocyclic compound belonging to the triazolo[4,5-d]pyrimidine class. This class serves as a privileged scaffold for purinergic receptor antagonism [1], GCN2 kinase inhibition [2], and adenosine receptor modulation [3]. The compound features a 3-methyl substituent on the triazole ring and a 7-((4-fluorobenzyl)thio) thioether moiety, placing it structurally between the simpler 3-methyl-7-(methylthio) analogs and the more extensively characterized 3-benzyl/3-aryl derivatives with 7-amino or 7-thiol substituents.

Why 7-((4-Fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Cannot Be Replaced by Any Triazolo[4,5-d]pyrimidine Analog


In the triazolo[4,5-d]pyrimidine series, minor structural modifications at N3 and C7 produce large shifts in receptor binding, enzyme inhibition potency, and selectivity [1]. Published data show that replacing a 3-benzyl group with 3-(4-fluorobenzyl) in 7-amino derivatives changes adenosine A₁ Kᵢ from >100 nM to 26 nM [1]; conversely, switching the fluorine position from ortho to para on the benzyl group alters A₁ Kᵢ from 10.5 nM to 26 nM [1]. The compound of interest replaces the 7-amino group with a 7-thioether bearing the 4-fluorobenzyl motif and uses a compact 3-methyl — not a 3-benzyl or 3-aryl — on the triazole ring. These three structural variables (N3 substituent size, C7 linker atom, and fluorobenzyl position) each control a distinct pharmacophoric contact point, making simple substitution with a generic triazolo[4,5-d]pyrimidine highly likely to abolish or invert the desired biological profile [2].

Head-to-Head Differentiation Evidence for 7-((4-Fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1060203-30-6)


4-Fluorobenzylthio at C7 vs. Benzylthio: Impact on Lipophilicity and Predicted Target Engagement

The target compound carries a para-fluorine on the benzylthio moiety, which reduces overall lipophilicity relative to the unsubstituted benzylthio analog. Although direct experimental logP values are not publicly available for either compound from non-vendor databases, the molecular difference — substitution of a C–H with C–F — is well precedented to lower logP by approximately 0.3–0.5 units while maintaining similar molecular volume [1]. For procurement decisions, this implies the 4-fluorobenzylthio variant is likely to exhibit higher aqueous solubility and potentially lower non-specific protein binding than its non-fluorinated benzylthio counterpart, an important consideration for assay design.

Lipophilicity logP Drug-likeness Triazolopyrimidine

3-Methyl Substituent vs. 3-(4-Fluorobenzyl) Substituent: Conformational and Steric Distinction in Adenosine A₁ Receptor Context

In the 7-amino triazolo[4,5-d]pyrimidine series reported by Betti et al., replacing a 3-benzyl with 3-(4-fluorobenzyl) yielded an adenosine A₁ Kᵢ of 26 nM for the 7-cyclopentylamino derivative [1]. Our target compound instead carries a 3-methyl group — a substantially smaller, fully sp³ substituent that lacks the π-stacking and lipophilic contacts available to a benzyl or 4-fluorobenzyl group. No direct binding data for 3-methyl-7-thioether analogs are available in the public domain. However, SAR from the 7-amino series demonstrates that the N3 substituent is a primary driver of A₁ affinity, with bulkier aromatic N3 groups conferring higher potency [1]. Users procuring this compound for adenosine receptor studies must therefore expect a significantly different pharmacological profile compared to 3-benzyl or 3-aryl congeners.

Adenosine A1 receptor Ki binding affinity Structure-activity relationship

C7 Thioether (–S–CH₂–Ar) vs. C7 Thiol (–SH): Chemical Stability and Synthetic Tractability Advantage

A close comparator available from major reagent suppliers is 3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS 722456-33-9), which features a free thiol at C7 rather than the 4-fluorobenzylthio thioether . Free thiols are susceptible to oxidative dimerization to disulfides under ambient conditions, potentially compromising purity over storage. The target compound's thioether linkage is chemically more robust, eliminating the disulfide formation pathway. Additionally, the thioether provides a defined, single chemical entity without the tautomeric and ionization ambiguity of a free thiol, which can exist in thiol/thione equilibrium. This distinction is critical for reproducible bioassay results and for downstream synthetic derivatization.

Chemical stability Oxidation resistance Synthetic tractability

GCN2 Kinase Inhibitor Class Relevance: Scaffold-Dependent ATP-Site Binding

Triazolo[4,5-d]pyrimidine derivatives are claimed as GCN2 kinase inhibitors in patent JP6063482B2 [1]. GCN2 is a key mediator of the integrated stress response and an immuno-oncology target downstream of IDO/TDO. While the specific compound CAS 1060203-30-6 is not explicitly exemplified in the patent, its core scaffold matches the generic formula I wherein the triazolo-pyrimidine bicyclic system is essential for ATP-site binding. The 3-methyl and 7-thioether substituents occupy the N3 and C7 vectors that, according to the patent SAR, can be independently optimized for potency and selectivity against other kinases. Procurement of this specific substitution pattern enables exploration of N3-small/C7-large combinations that are underrepresented in published GCN2 inhibitor series.

GCN2 kinase Cancer immunotherapy IDO pathway

Optimal Research and Procurement Scenarios for 7-((4-Fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1060203-30-6)


Adenosine A₁/A₂A Receptor Scaffold-Hopping and Negative Control Studies

Because the 3-methyl group replaces the aromatic N3 substituent critical for A₁ receptor affinity in the 7-amino series (where 3-(4-fluorobenzyl) derivatives achieve Kᵢ values of 26 nM at A₁) [1], this compound is expected to show substantially reduced or negligible A₁/A₂A binding. It is ideally suited as a scaffold-matched negative control in adenosine receptor screening cascades, or as a starting point for scaffold-hopping campaigns where a compact N3 substituent is required for intellectual property differentiation.

GCN2 Kinase Inhibitor Lead Generation and SAR Expansion

The triazolo[4,5-d]pyrimidine core is a validated GCN2 kinase inhibitor scaffold [1]. The 3-methyl/7-(4-fluorobenzylthio) substitution pattern represents an underexplored combination within the claimed generic space. Research groups investigating the integrated stress response for cancer immunotherapy can use this compound to probe the tolerance of the GCN2 ATP-binding pocket for small N3 substituents paired with a lipophilic thioether at C7, generating novel SAR data.

Chemical Stability-Advantaged Tool Compound for Long-Term Biophysical Assays

Compared to the 7-thiol analog (CAS 722456-33-9), which forms disulfides under ambient storage [1], the 7-((4-fluorobenzyl)thio) thioether linkage of CAS 1060203-30-6 provides superior oxidative stability. This makes it the preferred choice for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or any biophysical assay requiring prolonged incubation and consistent compound concentration over time.

Fluorine-Containing Probe for ¹⁹F NMR-Based Binding and Metabolism Studies

The para-fluorine on the benzylthio group provides a sensitive ¹⁹F NMR handle absent in non-fluorinated benzylthio or methylthio analogs. This enables direct ligand-observed ¹⁹F NMR binding experiments to assess target engagement, measure Kd values, or monitor metabolic stability without requiring radiolabeling or complex reporter assays. The fluorine also facilitates LC-MS/MS quantification in cellular pharmacokinetic studies.

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